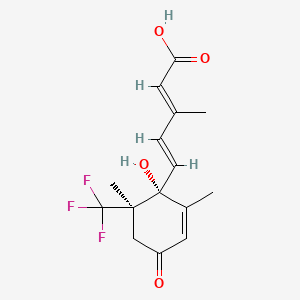

8',8',8'-Trifluoroabscisic acid

Description

Structure

3D Structure

Properties

CAS No. |

164457-19-6 |

|---|---|

Molecular Formula |

C15H17F3O4 |

Molecular Weight |

318.29 g/mol |

IUPAC Name |

(2E,4E)-5-[(1R,6R)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H17F3O4/c1-9(6-12(20)21)4-5-14(22)10(2)7-11(19)8-13(14,3)15(16,17)18/h4-7,22H,8H2,1-3H3,(H,20,21)/b5-4+,9-6+/t13-,14-/m1/s1 |

InChI Key |

YTKWREVWVRILSP-WAAKHMAVSA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C(F)(F)F |

Isomeric SMILES |

CC1=CC(=O)C[C@@]([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C(F)(F)F |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C(F)(F)F |

Synonyms |

8',8',8'-trifluoro-ABA 8',8',8'-trifluoroabscisic acid 8',8',8'-trifluoroabscisic acid, (1alpha,1(2Z,4E),6alpha)-(+-)-isomer 8',8',8'-trifluoroabscisic acid, (1R-(1alpha,1(2Z,4E),6alpha))-isomer 8',8',8'-trifluoroabscisic acid, (1R-(1alpha,1(2Z,4E),6beta))-isomer 8',8',8'-trifluoroabscisic acid, (1S-(1alpha,1(2Z,4E),6alpha))-isomer 8',8',8'-trifluoroabscisic acid, (1S-(1alpha,1(2Z,4E),6beta))-isome |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of 8 ,8 ,8 Trifluoroabscisic Acid Action

Interactions with Core ABA Receptor Complexes (PYR/PYL/RCARs)

The initiation of abscisic acid (ABA) signaling is contingent upon the binding of ABA to the PYR/PYL/RCAR family of intracellular receptors. nih.govnih.gov 8',8',8'-Trifluoroabscisic acid (F-ABA), a synthetic analog of ABA, is a potent activator of this signaling pathway.

Detailed Analysis of Binding Affinity and Specificity Studies

The binding of ABA or its agonists to the PYR/PYL/RCAR receptors is a critical step that triggers downstream signaling events. nih.gov These receptors, which belong to the larger START domain superfamily, possess a ligand-binding pocket that accommodates ABA. Studies have demonstrated that F-ABA exhibits a strong binding affinity for these receptors, often comparable to or even exceeding that of natural (+)-ABA. This high affinity is a key factor in its potent biological activity. nih.gov

The interaction between the receptor and the ligand is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov The carboxyl group of ABA, for instance, forms a crucial hydrogen bond with a conserved lysine (B10760008) residue within the binding pocket. nih.gov The fluorination at the C-8' position of F-ABA can enhance its binding affinity, potentially by increasing the acidity of the C-7' proton and thereby strengthening interactions within the receptor pocket.

| Receptor Subfamily | Affinity for ABA | Affinity for F-ABA | Key Characteristics |

| Monomeric Receptors (e.g., PYL9) | High | High | Bind ABA with high affinity as monomers. core.ac.uk |

| Dimeric Receptors (e.g., PYR1, PYL1) | Lower | High | Exist as dimers in the absence of ABA; ligand binding promotes dissociation into monomers for interaction with PP2Cs. core.ac.uk |

Investigating Conformational Changes Induced by Analog Binding

The binding of ABA or F-ABA to a PYR/PYL/RCAR receptor induces a significant conformational change in the receptor protein. nih.govnih.govresearchgate.net This change primarily involves two flexible loop regions, often referred to as the "gate" and the "latch". nih.gov In the absence of a ligand, these loops are in an open conformation. Upon ligand binding, these loops close over the binding pocket, effectively "locking" the ligand in place. nih.govnih.gov

This induced conformational change is allosteric in nature and creates a new protein surface that is competent for interaction with the next components in the signaling cascade, the Clade A Protein Phosphatase 2Cs (PP2Cs). nih.gov The stabilization of this closed conformation is essential for the subsequent inhibition of PP2C activity.

Modulation of Downstream ABA Signaling Pathway Components

The binding of F-ABA to the PYR/PYL/RCAR receptors initiates a cascade of events that ultimately leads to changes in gene expression and physiological responses.

Regulation of Clade A Protein Phosphatase 2C (PP2C) Activity

Clade A PP2Cs, such as ABI1 and ABI2, are key negative regulators of the ABA signaling pathway. nih.govnih.gov In the absence of ABA, these phosphatases are active and suppress the activity of downstream kinases. nih.gov The ABA-bound receptor complex, including the one formed with F-ABA, physically interacts with and inhibits the activity of these PP2Cs. nih.govnih.gov This inhibition occurs because the closed conformation of the receptor-ligand complex sterically blocks the active site of the PP2C, preventing it from dephosphorylating its targets. nih.gov The inactivation of PP2Cs is a critical step that relieves the repression of the downstream signaling components. researchgate.net

| Component | Function in ABA Signaling | Interaction with F-ABA/Receptor Complex |

| PYR/PYL/RCAR Receptors | Positive regulators; bind ABA/F-ABA. nih.gov | Direct binding of F-ABA induces a conformational change. nih.gov |

| Clade A PP2Cs (e.g., ABI1, HAB1) | Negative regulators; inactivate SnRK2s. nih.govnih.gov | The F-ABA-bound receptor inhibits PP2C activity. nih.govnih.gov |

| SnRK2 Kinases (e.g., SnRK2.6/OST1) | Positive regulators; phosphorylate downstream targets. tdl.org | Released from PP2C inhibition and become activated. researchgate.net |

Activation of Sucrose (B13894) Non-Fermenting 1-Related Protein Kinase 2 (SnRK2) Cascades

The inhibition of PP2Cs leads to the activation of Sucrose Non-Fermenting 1-Related Protein Kinase 2s (SnRK2s), which are central positive regulators of ABA signaling. tdl.orgtdl.org In their inactive state, SnRK2s are kept dephosphorylated by PP2Cs. nih.gov When PP2Cs are inhibited by the F-ABA-receptor complex, SnRK2s become phosphorylated and activated. researchgate.netresearchgate.net This activation is a crucial step, as SnRK2s then phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression and elicit physiological responses to ABA. tdl.orgresearchgate.net Recent studies have also implicated Raf-like protein kinases (RAFs) in the initial phosphorylation and activation of SnRK2s, suggesting a multi-layered activation mechanism. tdl.orgnih.gov

Crosstalk and Integration with Other Phytohormone Signaling Networks

The ABA signaling pathway, activated by compounds like F-ABA, does not operate in isolation but is intricately connected with other phytohormone signaling networks. This crosstalk allows for a fine-tuned and integrated response to various environmental and developmental cues. nih.govnih.gov

Transcriptional and Post-Transcriptional Regulatory Effects

The synthetic abscisic acid (ABA) analog, this compound (F-ABA), functions as a potent agonist of the natural hormone, triggering significant changes in gene expression. While comprehensive transcriptome-wide profiling studies specifically for F-ABA are not extensively detailed in public records, its mechanism is understood through its mimicry of ABA. ABA signaling pathways are known to regulate a wide array of genes involved in stress responses and developmental processes. Overexpression of transcription factors involved in ABA signaling, such as MYB37, has been shown to alter the expression of a subset of ABA-responsive genes. nih.gov

F-ABA is known to induce the expression of genes involved in ABA metabolism. For instance, pretreatment of potato and Arabidopsis suspension cultures with F-ABA demonstrated a high efficacy in inducing the catabolism of ABA to phaseic acid, a process catalyzed by the enzyme ABA 8'-hydroxylase. nih.gov This indicates that F-ABA can upregulate the expression of the ABA 8'-hydroxylase gene, a key feedback mechanism in ABA signaling. nih.gov Given its role as a strong ABA mimic, it is inferred that F-ABA impacts a similar suite of genes as ABA itself.

Table 1: Inferred Gene Expression Regulation by this compound Based on ABA Activity

| Gene Category | Predicted Effect of F-ABA Treatment | Biological Process | Specific Example (where available) |

| Stress-Responsive Genes | Upregulation | Abiotic stress tolerance (drought, salinity), osmotic adjustment. | ABA-responsive element (ABRE) binding factor (ABF) genes. |

| Developmental Genes | Regulation (Up or Down) | Seed dormancy, germination, leaf senescence. | Genes regulating cotyledon greening and early seedling growth. |

| Hormone Metabolism Genes | Upregulation | Feedback regulation of ABA levels. | ABA 8'-hydroxylase nih.gov |

A classic and well-documented effect of ABA in cereal grains is the inhibition of gibberellic acid (GA)-induced synthesis of α-amylase, an enzyme critical for starch breakdown during germination. Research has firmly established that this compound is a powerful inhibitor of this process.

In rice (Oryza sativa), treatment with (+)-trifluoro-ABA strongly inhibits the GA-inducible expression of the α-amylase I-1 gene, which is encoded by RAmy1A. This inhibition is comprehensive, occurring at the levels of gene transcription, protein synthesis, and final enzyme activity. The biological activity of F-ABA in this context has been noted to be more potent and persistent than that of natural (+)-ABA.

Interestingly, the regulatory mechanism can differ between tissues. In rice aleurone layers, F-ABA directly suppresses the GA-induced expression of RAmy1A. However, in scutellar tissues and suspension-cultured cells, F-ABA was found to cooperatively suppress α-amylase I-1 formation in the presence of external glucose, suggesting a distinct regulatory mechanism involving sugar signaling in these tissues.

Table 2: Effects of this compound on α-Amylase in Rice

| Level of Regulation | Effect | Target Tissue | Notes |

| Transcription | Strong Inhibition | Aleurone Layers | Suppresses gibberellic acid-inducible expression of the RAmy1A gene. |

| Protein Synthesis | Strong Inhibition | Aleurone Layers | Prevents the translation of α-amylase I-1 protein. |

| Enzyme Activity | Strong Inhibition | Aleurone Layers | Reduces the final activity of the secreted α-amylase enzyme. |

| Cooperative Regulation | Suppression | Scutellar Tissues | Acts with glucose to suppress α-amylase formation. |

While direct experimental evidence detailing epigenetic changes specifically induced by this compound remains an area for future research, its potential to influence such mechanisms can be inferred from its parent compound, ABA. ABA is increasingly recognized as a key regulator of epigenetic processes in plants, which are crucial for development and stress memory. ontosight.aioup.com

Epigenetic mechanisms known to be influenced by ABA include DNA methylation and various histone modifications such as acetylation, deacetylation, and ubiquitination. ontosight.aioup.com These modifications alter chromatin structure, thereby regulating the accessibility of DNA to transcription factors and influencing the expression of stress-responsive genes. ontosight.ai For example, ABA signaling can involve histone deacetylases (HDACs) and chromatin remodeling complexes to regulate gene expression during stress responses and seed development. ontosight.ai Since F-ABA effectively activates ABA signaling pathways, it is plausible that it also has the potential to engage these epigenetic regulatory networks. By mimicking ABA, the analog could potentially influence DNA methylation patterns or histone marks on key target genes, thereby contributing to the regulation of plant growth and stress adaptation.

Subcellular Localization and Intracellular Transport Mechanisms of this compound

The transport and subcellular location of this compound are critical for its function but have not been directly mapped. However, these can be inferred from the well-studied behavior of ABA. The movement of ABA within a plant is a complex process involving both passive and active transport to move the hormone from its sites of synthesis to its sites of action. nih.gov

ABA, a weak acid, can passively diffuse across cell membranes in its protonated form (ABAH), a process influenced by pH gradients. frontiersin.orgnih.gov Additionally, specific transporters are involved in its active transport. These include importers and exporters from families such as the ATP-binding cassette (ABC) transporters and the NRT1/PTR FAMILY (NPF) transporters. frontiersin.orgnih.gov

The sites of ABA action are diverse, requiring its presence in multiple subcellular compartments. ABA biosynthesis occurs partially in plastids and is completed in the cytosol. youtube.comyoutube.com Receptors for ABA are located in the cytosol and the nucleus, where they initiate signaling cascades that regulate gene expression. mdpi.com Therefore, ABA must be transported into the cell and be available in these compartments. Given the potent biological activity of F-ABA, which relies on its interaction with these same intracellular receptors, it is highly probable that it utilizes the same transport systems as ABA. Its structural similarity would allow it to be recognized by ABA transporters for entry into the cell and subsequent movement to the cytosol and nucleus to exert its effects.

Physiological and Developmental Responses Induced by 8 ,8 ,8 Trifluoroabscisic Acid in Biological Systems

Role in Plant Abiotic Stress Acclimation and Tolerance

8',8',8'-Trifluoroabscisic acid (TFA) is a synthetic analog of abscisic acid (ABA), a key phytohormone that regulates numerous aspects of plant growth, development, and response to environmental challenges. Due to its modified chemical structure, TFA exhibits enhanced potency and persistence compared to naturally occurring ABA, making it a significant subject of research for understanding and potentially enhancing plant resilience to abiotic stresses.

TFA plays a critical role in modulating plant responses to drought, primarily by amplifying the effects of endogenous ABA. One of the principal rapid responses to water deficit is stomatal closure to reduce transpirational water loss. mdpi.com Research has demonstrated that TFA is as effective as natural (+)-ABA in inducing stomatal closure. fao.org This action is a cornerstone of drought tolerance, as it allows the plant to conserve water under conditions of limited availability. The enhanced stability of TFA means that its influence on stomatal aperture can be more prolonged than that of ABA, which is rapidly metabolized by the plant. The ABA signaling pathway, which TFA activates, is a central component of plant adaptation to drought, regulating the expression of many genes that lead to physiological and biochemical changes to protect the plant. nih.gov

While direct studies focusing exclusively on TFA's influence on salinity and temperature stress are limited, its role can be inferred from its potent ABA-like activity. ABA signaling is a convergent point for various abiotic stress responses, including high salinity and extreme temperatures. nih.govfrontiersin.org ABA mediates the expression of a wide array of stress-responsive genes that help in establishing ionic and osmotic homeostasis and protecting cellular structures. frontiersin.org For instance, WRKY transcription factors, which are involved in plant responses to salt, drought, and temperature stress, can be induced by ABA. nih.gov Given that TFA is a highly potent and long-lasting ABA analog, it is expected to enhance these tolerance strategies by more effectively activating the downstream ABA signaling pathways that confer protection against the osmotic, ionic, and oxidative stresses associated with high salinity and temperature extremes.

The primary mechanism behind the enhanced and prolonged activity of TFA is its resistance to metabolic degradation. fao.org The main pathway for ABA catabolism in plants is through oxidation, specifically 8'-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases, particularly the CYP707A family of enzymes. embopress.org This hydroxylation converts ABA into 8'-hydroxy ABA, which is then isomerized to phaseic acid (PA). embopress.org The fluorine atoms on the 8'-carbon of TFA make it a poor substrate for these ABA 8'-hydroxylase enzymes, thus inhibiting its breakdown.

This metabolic stability ensures that TFA persists longer in plant tissues, providing a sustained signal for stress adaptation. Interestingly, while TFA itself is resistant to breakdown, it has been shown to be highly effective at inducing the expression of the ABA 8'-hydroxylase enzyme. nih.gov In suspension cultures of potato and Arabidopsis, pretreatment with TFA increased the rate of conversion of natural ABA to phaseic acid 15-fold, a much higher induction rate than that caused by ABA itself. nih.gov This suggests a complex regulatory role where TFA can prolong its own signal while potentially accelerating the turnover of endogenous ABA.

Impact on Seed Physiology and Germination Regulation

TFA exerts a powerful influence on seed physiology, primarily by reinforcing the signals that inhibit germination and maintain dormancy, mirroring the natural role of ABA but with greater intensity and duration.

Seed germination is regulated by a delicate balance between growth-promoting hormones, such as gibberellins (GA), and growth-inhibiting hormones like ABA. frontiersin.orgnih.gov ABA inhibits germination by suppressing the expression of genes required for radicle emergence and seedling growth while promoting the expression of genes associated with dormancy. nih.govcabidigitallibrary.org TFA has been shown to be a highly potent germination inhibitor. In studies with lettuce seeds, TFA exhibited double the inhibitory activity of natural (+)-ABA. fao.org

Its mechanisms of action are multifaceted and involve amplifying the known inhibitory effects of ABA:

Antagonism of Gibberellin: TFA strongly inhibits the gibberellic acid-inducible expression of α-amylase, an enzyme crucial for mobilizing stored energy reserves in the seed endosperm. nih.gov This inhibition occurs at the levels of transcription, protein synthesis, and enzyme activity. nih.gov

Chromatin Modification: ABA-mediated germination inhibition is associated with the condensation of ribosomal DNA (rDNA) chromatin, leading to decreased transcription of ribosomal RNA and hypoacetylation of rRNA genes. nih.gov As a potent ABA analog, TFA reinforces this epigenetic suppression of the machinery required for protein synthesis and growth.

Inhibition of H+-ATPase: A non-transcriptional mechanism for ABA-induced growth inhibition involves the inhibition of the plasma membrane H+-ATPase. nih.gov This leads to cytosolic acidification and reduced ion uptake, which are unfavorable for cell expansion and growth.

The enhanced potency of TFA in these processes is linked to its persistence, allowing for a more sustained suppression of the metabolic and cellular activities required for germination.

| Bioassay | Organism | Comparative Potency of (+)-8',8',8'-Trifluoroabscisic Acid vs. (+)-Abscisic Acid | Source |

| Inhibition of Seedling Elongation | Rice | 30 times more potent | fao.org |

| Inhibition of Seed Germination | Lettuce | 2 times more potent | fao.org |

| Inhibition of α-amylase induction | Rice | More potent and persistent | nih.gov |

| Stomatal Closure | N/A | Equally as effective | fao.org |

Seed dormancy is a state that prevents germination even under favorable conditions, and ABA is essential for its induction and maintenance. nih.govnih.gov The alleviation of dormancy, or after-ripening, is often associated with a decrease in ABA levels within the seed, which is largely controlled by the catabolic activity of CYP707A enzymes. mybiosource.com The DELAY OF GERMINATION 1 (DOG1) gene is another major regulator that promotes dormancy, often acting in concert with ABA signaling. escholarship.org

Given that TFA is highly resistant to degradation by the very enzymes responsible for reducing ABA levels to permit germination, its role in dormancy alleviation is inhibitory. By providing a persistent ABA signal, TFA effectively prevents or significantly delays dormancy release. It maintains the suppression of germination-promoting pathways and upholds the dormant state. Therefore, TFA's function is not to alleviate dormancy but to actively maintain it, making it a powerful tool for studying the molecular mechanisms that keep seeds in a quiescent state.

Control of Stomatal Aperture and Plant Water Relations

This compound (TFA) demonstrates significant activity in regulating stomatal function, a critical component of plant water relations. Research has shown that in assays for causing stomatal closure, (+)-8',8',8'-trifluoroabscisic acid is as effective as the endogenous plant hormone (+)-abscisic acid (ABA) fao.org. Stomata are microscopic pores on the leaf surface that control gas exchange, primarily the uptake of carbon dioxide for photosynthesis and the loss of water vapor through transpiration nih.govresearchgate.net.

Influence on Plant Growth and Organ Development

The influence of this compound extends to the fundamental processes of plant growth and the development of various organs. As a synthetic analog of abscisic acid, a hormone known to regulate many aspects of plant development, TFA exhibits potent biological activity researchmap.jpnih.gov. Its stability and persistence contribute to its pronounced effects on plant morphology. One of the notable effects of TFA is its strong inhibitory action on the growth of specific plant organs, particularly during the early stages of development fao.orgresearchmap.jp.

A significant and well-documented physiological response to (+)-8',8',8'-trifluoroabscisic acid is its potent inhibition of seedling elongation, with pronounced effects observed in rice (Oryza sativa) fao.orgresearchmap.jp. Studies have demonstrated that (+)-TFA is a substantially more powerful inhibitor of the elongation of the second leaf sheath in rice seedlings compared to the naturally occurring (+)-ABA researchmap.jp.

Comparative bioassays reveal the superior potency of the trifluorinated analog. In rice seedling elongation tests, (+)-8',8',8'-trifluoroabscisic acid was found to be approximately 30 times more potent than (+)-ABA fao.org. This enhanced inhibitory activity is attributed to its chemical structure; the fluorine atoms at the 8' position are thought to make the compound more resistant to metabolic breakdown, specifically 8'-hydroxylation, which is the primary deactivation pathway for ABA researchmap.jp. This resistance allows TFA to persist longer in tissues, leading to a more sustained and potent inhibitory effect on growth processes like cell elongation in seedlings researchmap.jp.

Table 1: Comparative Inhibitory Potency on Rice Seedling Elongation

| Compound | Relative Inhibitory Potency Compared to (+)-Abscisic Acid | Reference |

|---|---|---|

| (+)-8',8',8'-Trifluoroabscisic acid | ~30 times stronger | fao.org |

| (+)-Abscisic acid | Baseline | fao.org |

In addition to its effects on growth, (+)-8',8',8'-trifluoroabscisic acid actively influences carbohydrate metabolism and accumulation in plant cells. Research conducted on suspension-cultured cells and scutellar tissues of rice has shown that (+)-TFA stimulates key processes related to sugar dynamics researchmap.jpnih.gov. Specifically, the application of (+)-TFA was found to promote both the uptake of glucose from the surrounding medium and the subsequent synthesis of sucrose (B13894) within the cells researchmap.jpnih.gov.

This modulation of sugar metabolism is linked to its interaction with other hormonal pathways. For instance, (+)-TFA strongly inhibits the gibberellic acid-inducible expression of α-amylase, an enzyme responsible for starch breakdown into simple sugars researchmap.jpnih.gov. This inhibition occurs at the levels of transcription, protein synthesis, and enzyme activity researchmap.jpnih.gov. Interestingly, in scutellar tissues, the suppressive effect of (+)-TFA on α-amylase formation was found to be cooperative with glucose, indicating a complex regulatory mechanism that differs from that in the aleurone layer researchmap.jpnih.gov. The stimulation of sucrose synthesis suggests that TFA plays a role in partitioning carbon into storage forms, a process vital for cellular energy balance and developmental programs nih.govnih.gov.

Table 2: Effects of (+)-8',8',8'-Trifluoroabscisic Acid on Sugar Dynamics in Rice Cells

| Process | Observed Effect of (+)-TFA | Reference |

|---|---|---|

| Glucose Uptake | Stimulated | researchmap.jpnih.gov |

| Sucrose Synthesis | Stimulated | researchmap.jpnih.gov |

| Gibberellin-induced α-amylase expression | Strongly inhibited | researchmap.jpnih.gov |

Comparative Physiological Studies of Responses to this compound versus Endogenous Abscisic Acid

Comparative studies have consistently highlighted that the biological activity of (+)-8',8',8'-trifluoroabscisic acid is both more potent and more persistent than that of natural (+)-abscisic acid in several key physiological assays researchmap.jpnih.gov. This enhanced efficacy is a direct result of its increased metabolic stability researchmap.jp. The substitution of hydrogen atoms with fluorine at the C-8' position of the side chain protects the molecule from oxidation to 8'-hydroxyabscisic acid, a reaction that initiates the catabolism and deactivation of ABA researchmap.jp.

The differences in potency vary depending on the specific biological process being examined.

Seedling Growth Inhibition: As noted, (+)-TFA is approximately 30 times more effective than (+)-ABA at inhibiting the elongation of rice seedlings fao.org.

Seed Germination: In studies on lettuce seed germination, (+)-TFA and its difluoro- analog showed double the inhibitory activity of (+)-ABA fao.org.

Stomatal Closure & α-Amylase Induction: In contrast, for inducing stomatal closure and inhibiting the gibberellin-induced expression of α-amylase, (+)-TFA was found to be equally as effective as (+)-ABA fao.org.

Enzyme Induction: Pretreatment of potato and Arabidopsis suspension cultures with TFA showed a significantly higher efficacy in inducing the activity of ABA 8'-hydroxylase, the very enzyme it is designed to resist. This pretreatment increased the rate of ABA metabolism by 15-fold, compared to a two- to seven-fold increase with ABA pretreatment, suggesting a complex feedback mechanism nih.gov.

This high potency and persistent action establish this compound as a powerful tool for studying ABA-mediated physiological processes, as its effects are more pronounced and longer-lasting than those of the endogenous hormone fao.orgresearchmap.jp.

Table 3: Summary of Comparative Physiological Effects

| Physiological Response | Potency of (+)-8',8',8'-Trifluoroabscisic Acid Relative to (+)-Abscisic Acid | Reference |

|---|---|---|

| Rice Seedling Elongation Inhibition | 30 times more potent | fao.org |

| Lettuce Seed Germination Inhibition | 2 times more potent | fao.org |

| Stomatal Closure | Equally effective | fao.org |

| Inhibition of GA-induced α-amylase | Equally effective | fao.org |

| Induction of ABA 8'-hydroxylase | More effective (15-fold vs 2- to 7-fold increase) | nih.gov |

Structure Activity Relationship Sar and Metabolic Stability of 8 ,8 ,8 Trifluoroabscisic Acid

Significance of the Trifluoromethyl Group for Enhanced Biological Activity and Persistence

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to improve the metabolic stability and biological efficacy of molecules. mdpi.com This modification is particularly effective in blocking metabolic oxidation at susceptible positions. nih.gov In the case of 8',8',8'-Trifluoroabscisic acid, the replacement of the 8'-methyl group of Abscisic acid (ABA) with a trifluoromethyl group is the key to its enhanced properties. The biological activity of (+)-trifluoro-ABA has been demonstrated to be more potent and persistent than that of natural ABA in various biological assays, such as the inhibition of gibberellic acid-inducible α-amylase expression in rice. nih.gov

The trifluoromethyl group imparts this stability due to several factors:

High Bond Strength: The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond, making it chemically and enzymatically more difficult to cleave.

Resistance to Oxidation: The primary route of ABA catabolism is the hydroxylation of the 8'-methyl group. The electron-withdrawing nature and strength of the C-F bonds in the trifluoromethyl group effectively prevent this oxidative attack by cytochrome P450 enzymes. nih.gov

Increased Lipophilicity: The -CF3 group can increase the lipophilicity of the molecule, which can influence its transport and interaction with cellular membranes and protein targets.

This strategic fluorination results in a molecule that retains the necessary structural features to bind to ABA receptors while being highly resistant to the primary deactivation pathway, leading to a more persistent and, consequently, more potent biological response. nih.gov

Molecular Basis of Resistance to 8'-Hydroxylation and Resulting Prolonged Activity

The prolonged activity of F3ABA is a direct result of its designed resistance to metabolic breakdown, specifically the hydroxylation at the 8' position. This is the first and rate-limiting step in the catabolism of ABA. nih.gov

Inhibition of Endogenous ABA 8'-Hydroxylase Enzymes by this compound

The catabolism of (+)-ABA is initiated by the enzyme (+)-ABA 8'-hydroxylase, a cytochrome P450 monooxygenase. nih.gov This enzyme converts (+)-ABA into 8'-hydroxy ABA, which is then unstable and spontaneously isomerizes to phaseic acid (PA), an inactive catabolite. jmb.or.kr

This compound is designed to act as a potent inhibitor of this enzymatic process. By mimicking the structure of the natural substrate, F3ABA can bind to the active site of ABA 8'-hydroxylase. However, due to the inertness of the trifluoromethyl group to hydroxylation, the enzyme cannot complete the catalytic cycle. This makes F3ABA a highly effective competitive inhibitor, occupying the enzyme's active site and preventing the breakdown of both itself and endogenous ABA. nih.gov This inhibition effectively shuts down the primary pathway for ABA deactivation, leading to a sustained hormonal signal.

Comparative Metabolic Studies with Other Metabolically Stable ABA Analogs (e.g., Deuterated Analogs)

To understand the impact of blocking 8'-hydroxylation, comparative studies with other stabilized analogs are insightful. One such analog is (+)-8',8',8'-trideuteroabscisic acid (D3ABA), where the three hydrogen atoms of the 8'-methyl group are replaced with deuterium.

The C-D bond is stronger than the C-H bond, leading to a "primary kinetic isotope effect" where the enzymatic cleavage of the C-D bond is significantly slower. Studies on D3ABA have shown that its rate of metabolism in rice cell suspension cultures is approximately two-fold slower than that of natural (+)-ABA. nih.gov This delayed metabolism directly results in prolonged biological activity. The concentration of the downstream catabolite produced from D3ABA was found to be about one-third of that produced from an equivalent amount of (+)-ABA, confirming that the 8'-hydroxylation step was significantly impeded. nih.gov

Both F3ABA and D3ABA achieve greater metabolic stability and prolonged activity by making the 8' position more resistant to enzymatic attack, albeit through different chemical principles. The trifluorinated analog, however, represents a near-complete block of this metabolic pathway, whereas the deuterated analog merely slows it down.

Table 1: Comparative Metabolic Features of ABA Analogs

| Compound | Modification at 8'-position | Mechanism of Stability | Metabolic Rate vs. (+)-ABA | Resulting Biological Activity |

| (+)-Abscisic acid (ABA) | -CH₃ | Susceptible to hydroxylation | Normal | Transient |

| (+)-8',8',8'-Trideuteroabscisic acid (D3ABA) | -CD₃ | Primary kinetic isotope effect | ~2x slower nih.gov | Prolonged nih.gov |

| (+)-8',8',8'-Trifluoroabscisic acid (F3ABA) | -CF₃ | Resistance to oxidative cleavage | Significantly reduced/blocked | Potent and Persistent nih.gov |

Rational Design and Stereoselective Synthesis Strategies for this compound and its Analogs

The biological activity of ABA and its analogs is highly dependent on their stereochemistry, with the naturally occurring (+)-enantiomer being the most active form. Therefore, the rational design and synthesis of F3ABA must be stereoselective to ensure the production of the desired (+)-isomer.

The synthesis of such a complex molecule involves multi-step processes that build the core structure while controlling the stereocenters. Key strategies in the stereoselective synthesis of complex natural product analogs include:

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

Asymmetric Catalysis: Using chiral catalysts to guide a reaction to preferentially form one enantiomer or diastereomer over another.

Substrate Control: Utilizing the existing stereochemistry in a molecule to direct the formation of new stereocenters.

For F3ABA, synthetic routes would involve the careful construction of the cyclohexenone ring with the correct stereochemistry at the C1' position and the subsequent attachment of the side chain containing the trifluoromethylated terminus. The development of such synthetic pathways is a significant chemical challenge, requiring precise control over reaction conditions to achieve high yields and stereochemical purity. nih.gov

Computational Modeling and Molecular Docking Analysis in SAR Investigations

Computational tools play a crucial role in modern structure-activity relationship (SAR) investigations, providing insights that guide the rational design of novel compounds like F3ABA. mdpi.com Molecular docking is a particularly powerful technique used to predict and analyze the interaction between a small molecule (ligand) and a protein's binding site.

In the context of F3ABA, molecular docking can be used to:

Model Binding to ABA Receptors: Simulate how F3ABA fits into the binding pocket of various ABA receptors (e.g., PYL/PYR/RCAR family). This helps confirm that the trifluoromethyl modification does not negatively impact the key interactions required for signal transduction.

Analyze Interaction with ABA 8'-Hydroxylase: Dock F3ABA into the active site of a homology model of ABA 8'-hydroxylase. This can visually demonstrate how the analog occupies the site meant for ABA, explaining its inhibitory action. The model can highlight the precise orientation of the trifluoromethyl group relative to the catalytic heme center of the cytochrome P450 enzyme, showing why it is not susceptible to oxidation.

These computational studies help rationalize the observed biological activity and provide a molecular basis for the SAR. They can predict the binding affinity and orientation of new, hypothetical analogs, allowing chemists to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. mdpi.com

Table 2: Application of Molecular Docking in F3ABA Research

| Target Protein | Research Question | Information Gained from Docking | Implication for SAR |

| ABA Receptor (e.g., PYL/RCAR) | Does F3ABA bind effectively to activate the signaling pathway? | Prediction of binding energy; visualization of hydrogen bonds and hydrophobic interactions. | Confirms F3ABA mimics ABA's ability to activate receptors. |

| ABA 8'-Hydroxylase (CYP707A) | How does F3ABA inhibit the enzyme? | Shows F3ABA occupying the active site; orientation of the -CF₃ group relative to the catalytic center. | Explains the molecular basis for metabolic resistance and competitive inhibition. |

Methodological Frameworks Employed in 8 ,8 ,8 Trifluoroabscisic Acid Research

In Vitro and In Vivo Bioassays for Quantitative Activity Assessment

The biological potency and persistence of 8',8',8'-Trifluoroabscisic acid are quantified using a variety of in vitro and in vivo bioassays. These assays are designed to measure specific physiological or biochemical responses known to be regulated by abscisic acid.

In Vitro Assays: These assays are conducted in controlled laboratory settings, often using isolated tissues, organs, or cell cultures. A primary in vitro system for assessing F-ABA activity involves the use of plant cell suspension cultures. For instance, studies have utilized rice (Oryza sativa) and potato (Solanum tuberosum) cell suspension cultures to evaluate the effects of F-ABA. nih.govnih.gov In these systems, key metabolic processes are monitored. For example, treatment with (+)-trifluoro-ABA has been shown to strongly inhibit the gibberellic acid-inducible expression of α-amylase I-1 in the aleurone layers of rice embryoless half-seeds. nih.gov This inhibition is observed at the levels of transcription, protein synthesis, and enzyme activity. nih.gov Furthermore, these cell culture systems are used to demonstrate that (+)-trifluoro-ABA stimulates the uptake of glucose from the incubation medium and promotes the synthesis of sucrose (B13894). nih.gov

In Vivo Assays: In vivo bioassays involve the use of whole organisms to assess the physiological impact of F-ABA. A common in vivo assay is the rice seedling elongation assay. nih.gov In this assay, the growth of rice seedlings is measured in the presence of the compound, with inhibition of elongation indicating ABA-like activity. (+)-8',8',8'-Trideutero-ABA, an analog with similar metabolic resistance, has demonstrated long-term activity in this assay, highlighting the utility of such whole-plant systems for evaluating the persistence of ABA analogs. nih.gov Another in vivo approach involves monitoring seed germination, a process strongly inhibited by ABA. The potency of F-ABA can be quantified by its ability to suppress the germination of seeds, such as those of Arabidopsis, under controlled conditions.

The selection of a particular bioassay depends on the specific research question, with in vitro assays offering a more controlled environment for mechanistic studies and in vivo assays providing a more holistic view of the compound's physiological effects.

Interactive Table 1: Summary of Bioassays for this compound Activity

| Assay Type | System | Measured Parameter | Observed Effect of F-ABA | Reference |

| In Vitro | Rice (Oryza sativa) embryoless half-seeds | α-amylase expression (transcription, protein synthesis, enzyme activity) | Strong inhibition of gibberellic acid-inducible expression | nih.gov |

| In Vitro | Rice scutellar tissues and suspension cells | Glucose uptake and sucrose synthesis | Stimulation of both processes | nih.gov |

| In Vitro | Potato (Solanum tuberosum) and Arabidopsis suspension cultures | Induction of ABA 8'-hydroxylase | Higher efficacy in inducing the enzyme compared to natural ABA | nih.gov |

| In Vivo | Rice (Oryza sativa) seedling elongation assay | Seedling growth/elongation | Long-term activity (inferred from trideuterated analog) | nih.gov |

Advanced Molecular Biology Techniques for Signaling Pathway Elucidation

Understanding how this compound exerts its effects at the cellular level requires a range of advanced molecular biology techniques. These methods are aimed at identifying the protein receptors that bind to F-ABA and elucidating the downstream signaling cascades that lead to a physiological response.

Given that F-ABA is an analog of ABA, research into its signaling pathway logically focuses on the known components of the ABA signaling network. Key molecular techniques would include:

Heterologous Expression Systems: The function of proteins involved in ABA metabolism and signaling, which are targeted by F-ABA, can be validated using heterologous expression systems like E. coli and yeast. nih.gov For example, the enzyme ABA 8'-hydroxylase (encoded by CYP707A genes), which is the first step in ABA catabolism and is induced by F-ABA, can be expressed in these systems to study its enzymatic activity and substrate specificity. nih.govnih.gov

Gene Expression Analysis: To determine how F-ABA affects the expression of target genes, quantitative real-time PCR (qRT-PCR) is employed. This technique can precisely measure the changes in mRNA levels of genes known to be responsive to ABA, such as those involved in stress tolerance or the α-amylase gene RAmy1A in rice. nih.gov

Promoter-Reporter Gene Fusions: To investigate the transcriptional regulation by F-ABA, promoter sequences of target genes can be fused to reporter genes (e.g., GUS or luciferase). These constructs are then introduced into plant protoplasts or used to create transgenic plants. The activity of the reporter gene in the presence of F-ABA provides a quantitative measure of the compound's effect on gene transcription.

Yeast Two-Hybrid (Y2H) Assays: This technique is instrumental in identifying protein-protein interactions. It could be used to test whether F-ABA influences the interaction between ABA receptors (e.g., PYR/PYL/RCAR family proteins) and their downstream targets, the type 2C protein phosphatases (PP2Cs).

Site-Directed Mutagenesis: This technique allows for the creation of specific mutations in the amino acid sequences of receptor proteins. By analyzing how these mutations affect the binding of F-ABA or the subsequent signaling activity, researchers can identify the key amino acid residues involved in the interaction.

Through the application of these techniques, a detailed molecular picture of the F-ABA signaling pathway can be constructed, from receptor binding to the regulation of gene expression.

High-Resolution Spectroscopic and Chromatographic Approaches for Analog Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of this compound and its metabolites within complex biological samples, such as plant tissues or cell culture media, are critical for understanding its uptake, transport, and metabolism. This requires high-resolution analytical methods that offer both sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating F-ABA from other compounds in a biological extract. nih.govnih.gov The method typically uses a reversed-phase C18 column, which separates molecules based on their hydrophobicity. nih.gov A mobile phase consisting of a solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic acid, is used to elute the compounds from the column. nih.gov The retention time of F-ABA under specific chromatographic conditions serves as a primary identifier.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification and sensitive quantification, HPLC is most powerfully coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov After the compounds are separated by HPLC, they enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI). The first mass analyzer selects the parent ion corresponding to the mass-to-charge ratio of F-ABA. This ion is then fragmented, and the second mass analyzer detects the characteristic fragment ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in the presence of a complex biological matrix. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the structural elucidation of F-ABA and its metabolites. researchgate.netnih.govchemicalbook.com While not typically used for routine quantification due to lower sensitivity compared to MS, 1H-NMR and 13C-NMR provide definitive structural information by probing the chemical environment of each hydrogen and carbon atom in the molecule. researching.cn This is essential for confirming the identity of novel metabolites and for studying the conformation of F-ABA in solution. nih.gov

Other Spectroscopic Techniques: Techniques like Infrared (IR) spectroscopy and Raman spectroscopy can provide complementary structural information by identifying the vibrational modes of the chemical bonds within the F-ABA molecule. researching.cnresearching.cn These methods can serve as a fingerprint for the compound, aiding in its identification.

Together, these high-resolution chromatographic and spectroscopic methods provide a powerful toolkit for the rigorous analysis of this compound in biological research.

Emerging Research Directions and Future Scope for 8 ,8 ,8 Trifluoroabscisic Acid Studies

Identification and Characterization of Novel Downstream Molecular Targets and Regulatory Networks

The primary mechanism of 8',8',8'-Trifluoroabscisic acid's action lies in its interaction with the core ABA signaling pathway. However, its enhanced stability and activity suggest that it may modulate a wider array of downstream targets or influence regulatory networks in a more sustained manner than endogenous ABA.

Detailed research has shown that (+)-8',8',8'-trifluoroabscisic acid is a potent inhibitor of the gibberellic acid (GA)-inducible expression of α-amylase I-1 (encoded by RAmy1A) in the aleurone layers of rice seeds. This inhibition occurs at the levels of transcription, protein synthesis, and enzyme activity, with its effect being significantly more potent than that of natural (+)-ABA. researchmap.jpnih.gov Furthermore, in the absence of external glucose, this analog does not inhibit α-amylase formation in scutellar tissues and suspension-cultured cells; however, it cooperatively suppresses α-amylase formation in the presence of glucose. nih.gov This suggests a distinct regulatory mechanism in different tissues. nih.gov

Another key molecular target identified is ABA 8'-hydroxylase, a critical enzyme in the catabolism of ABA. nih.govfrontiersin.org Pretreatment of potato and Arabidopsis suspension cultures with 8',8',8'-trifluoro-S-abscisic acid demonstrated a fifteen-fold increase in the rate of conversion of deuterated ABA to phaseic acid, indicating a significant induction of ABA 8'-hydroxylase activity. nih.gov This is substantially higher than the two- to seven-fold increase observed with (+)-ABA and (-)-ABA pretreatments. nih.gov

These findings highlight the potential of this compound to uncover novel components of ABA-regulated pathways and to understand the cross-talk between different hormone signaling networks. Future research will likely focus on genome-wide transcriptomic, proteomic, and metabolomic analyses to identify a broader spectrum of downstream targets and construct more comprehensive regulatory networks.

Table 1: Effect of this compound on α-Amylase Expression in Rice Aleurone Layers

| Compound | Effect on GA-inducible α-amylase I-1 expression | Level of Inhibition |

|---|---|---|

| (+)-8',8',8'-Trifluoroabscisic acid | Strongly inhibits | Transcription, Protein synthesis, Enzyme activity |

| (+)-Abscisic acid | Inhibits | Less potent than the trifluoro-analog |

Table 2: Induction of ABA 8'-hydroxylase Activity by ABA Analogs

| Pretreatment Compound | Fold Increase in Phaseic Acid Formation | Plant System |

|---|---|---|

| 8',8',8'-trifluoro-S-abscisic acid | 15-fold | Potato and Arabidopsis suspension cultures |

| (+)-Abscisic acid | 2 to 7-fold | Potato and Arabidopsis suspension cultures |

| (-)-Abscisic acid | 2 to 7-fold | Potato and Arabidopsis suspension cultures |

Exploration of Systemic Transport, Perception, and Long-Distance Signaling Cascades

The long-distance transport of ABA is a crucial element in a plant's ability to respond to environmental stresses in a coordinated manner. nih.gov ABA is known to be transported through the xylem from the roots to the shoots, where it regulates stomatal aperture and meristem activity. nih.gov While the systemic signaling of ABA is well-established, the specific dynamics of this compound transport and perception throughout the plant are yet to be fully elucidated.

Given its structural similarity to ABA, it is hypothesized that this compound utilizes the same transport mechanisms, including ATP-binding cassette (ABC) proteins and nitrate transporter 1/peptide transporter (NRT1/PTR) family members. nih.gov However, its increased stability may lead to a longer residence time in the plant, potentially amplifying and prolonging the downstream signaling cascades.

Future research should focus on:

Tracer studies: Utilizing radiolabeled or fluorescently tagged this compound to visualize its movement through the plant's vascular system in real-time.

Receptor binding assays: Investigating the binding affinity of this compound to the various PYR/PYL/RCAR receptors to understand its perception at the molecular level.

Grafting experiments: Employing grafting techniques between wild-type and ABA-signaling mutants to determine the role of root-to-shoot and shoot-to-root transport of this analog in systemic signaling.

Understanding these aspects will be critical for harnessing the full potential of this compound as both a research tool and an agrochemical.

Development of this compound as a Precision Research Probe for Dissecting ABA Signaling Pathways

The development of small molecule probes has been instrumental in dissecting complex biological pathways, and this compound is emerging as a valuable probe for ABA signaling. nih.gov Its high potency and long-lasting effects allow for more controlled and sustained activation of the ABA signaling cascade, which can help to unravel subtle and transient aspects of the pathway that might be missed with the application of less stable, natural ABA. nih.govmdpi.com

The persistence of ABA analogs like this compound is a key attribute, as it depends on their resistance to catabolic enzymes and light-induced isomerization. nih.govmdpi.com This stability allows for a more predictable and prolonged physiological response, making it an ideal tool for studying the temporal dynamics of ABA signaling. nih.gov

Researchers can utilize this compound to:

Synchronize cellular responses: By providing a sustained and uniform signal, it can help in studying the ordered phosphorylation events and transcriptional changes that occur downstream of ABA perception.

Dissect receptor-specific responses: In combination with genetic approaches using mutants for specific ABA receptors, this compound can help to delineate the specific roles of different receptor subtypes in various physiological processes.

Identify novel signaling components: Its potent and prolonged action could lead to the accumulation of otherwise transient signaling intermediates, facilitating their identification and characterization.

The use of such precision chemical probes complements genetic approaches and is crucial for a comprehensive understanding of the ABA signaling network. nih.gov

Integration of Multi-Omics Data with Advanced Bioinformatics for Holistic Understanding

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to gain a systems-level understanding of the effects of this compound. While specific multi-omics studies on this compound are still emerging, the framework for such investigations is well-established within the broader context of ABA research.

By treating plants with this compound and performing time-course multi-omics analyses, researchers can:

Identify comprehensive gene regulatory networks: Transcriptomic analysis (RNA-seq) can reveal the full suite of genes that are up- or down-regulated in response to the analog, providing insights into the transcription factors and cis-regulatory elements involved.

Map protein interaction networks: Proteomic studies can identify changes in protein abundance and post-translational modifications, such as phosphorylation, which are critical for signal transduction.

Elucidate metabolic reprogramming: Metabolomic profiling can uncover the metabolic pathways that are altered by the compound, linking signaling events to physiological outcomes.

Integrating these large datasets using advanced bioinformatics and computational modeling will be essential to construct predictive models of the ABA signaling network. This holistic approach will move the field beyond the study of individual components to a more dynamic and integrated understanding of how plants respond to this potent ABA analog.

Potential Research Applications for Understanding and Modulating Plant Responses in Agricultural Biotechnology Contexts

The unique properties of this compound make it a promising candidate for applications in agricultural biotechnology, particularly in the development of climate-resilient crops. frontiersin.orgnih.gov ABA plays a central role in mediating plant responses to abiotic stresses such as drought, salinity, and cold. nih.gov The enhanced and prolonged activity of this compound could be leveraged to improve crop performance under adverse environmental conditions. mdpi.com

Potential research applications include:

Enhancing drought tolerance: By promoting stomatal closure and reducing water loss, application of this compound could help crops conserve water during periods of drought. mdpi.com

Improving seed germination and dormancy control: Manipulating ABA signaling is crucial for controlling seed dormancy and ensuring uniform germination, which is critical for crop establishment.

Modulating fruit ripening: In some crops, ABA is involved in the regulation of fruit ripening, and synthetic analogs could be used to control this process to optimize harvest and post-harvest quality.

Future research will need to focus on optimizing application methods and understanding the long-term effects of this compound on crop growth, yield, and the surrounding ecosystem. The development of ABA analogs with high efficacy and persistence represents a significant step towards the chemical manipulation of plant stress responses for sustainable agriculture. nih.govfrontiersin.org

Q & A

Q. How does fluorination at the 8' position enhance the stability and bioactivity of 8',8',8'-Trifluoroabscisic acid compared to native ABA?

The substitution of hydrogen atoms with fluorine at the 8' position in ABA creates steric and electronic hindrance, which inhibits cytochrome P450-mediated hydroxylation (e.g., CYP707A enzymes). This modification reduces metabolic degradation, prolonging the compound’s half-life in plant tissues. Fluorination also enhances receptor binding affinity due to increased electronegativity, as demonstrated in Arabidopsis guard cell closure assays and drought tolerance studies .

Q. What methodologies are recommended for synthesizing this compound and verifying its structural integrity?

Synthesis involves fluorination of ABA precursors using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions. Structural verification requires:

- NMR spectroscopy : To confirm fluorine substitution patterns (e.g., -NMR for trifluoromethyl groups) .

- High-resolution LC-MS : To validate molecular mass and purity (>95% by HPLC) .

- X-ray crystallography (optional): For absolute stereochemical confirmation .

Advanced Research Questions

Q. How does this compound interact with different ABA receptor subtypes, and what experimental approaches are used to study this selectivity?

The compound exhibits differential agonism across ABA receptor subfamilies (PYR/PYL/RCAR). For example:

- In vitro PP2C phosphatase assays : Measure inhibition kinetics using recombinant receptors (e.g., PYL1 vs. PYL9) to quantify half-maximal inhibitory concentrations (IC) .

- Radioligand binding assays : Use -labeled analogs to assess competitive displacement in receptor-ligand complexes .

- Mutagenesis studies : Replace residues in receptor binding pockets (e.g., Pro89 in PYL1) to evaluate steric compatibility with the trifluoromethyl group .

Q. What strategies optimize the use of this compound in long-term plant stress studies, considering its persistence?

- Dose-response calibration : Test concentrations from 1 nM to 10 µM in hydroponic vs. soil systems to avoid phytotoxicity .

- Metabolite tracking : Use LC-MS/MS to monitor residual levels of the analog and its degradation products (e.g., hydroxylated derivatives) over 14–21 days .

- Field trials : Compare stomatal conductance and photosynthetic efficiency in crops (e.g., citrus, maize) under salinity stress, adjusting application frequency based on environmental degradation rates .

Q. How can researchers resolve discrepancies in reported bioactivity levels of this compound across different plant species?

Contradictions often arise from species-specific receptor isoforms or metabolic pathways. To address this:

- Phylogenetic analysis : Compare CYP707A enzyme sequences in model species (e.g., Arabidopsis vs. Oryza sativa) to identify catalytic variations .

- Tissue-specific uptake studies : Use radiolabeled -8',8',8'-Trifluoroabscisic acid to quantify translocation efficiency in roots vs. leaves .

- Cross-species receptor assays : Test analog binding affinity against heterologously expressed receptors from divergent plant families .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Matrix interference : Remove pigments and lipids using solid-phase extraction (C18 columns) prior to LC-MS analysis .

- Isomer separation : Employ chiral chromatography (e.g., CHIRALPAK IG-3 columns) to resolve enantiomers, as biological activity is stereospecific .

- Quantification limits : Optimize electrospray ionization (ESI) parameters to achieve detection thresholds <1 ng/g fresh weight .

Q. How can researchers design controls to distinguish the effects of this compound from endogenous ABA in physiological assays?

- ABA-deficient mutants : Use Arabidopsis mutants (e.g., aba2-1) to eliminate endogenous ABA background .

- Isotope-labeled internal standards : Spike samples with deuterated ABA (d-ABA) for precise LC-MS quantification .

- Time-course experiments : Track early-response genes (e.g., RD29B) to differentiate temporal effects of the analog vs. native ABA .

Data Interpretation and Validation

Q. What statistical frameworks are recommended for analyzing dose-dependent responses to this compound in multi-omics studies?

- Nonlinear regression models : Fit dose-response curves using a four-parameter logistic equation (e.g., GraphPad Prism) .

- Pathway enrichment analysis : Map transcriptomic/proteomic data to KEGG pathways (e.g., "Plant hormone signal transduction") to identify analog-specific nodes .

- Machine learning : Train classifiers on metabolomic datasets to predict persistence thresholds in different tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.